Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate
Description
Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate is a bicyclic compound featuring a strained benzocyclobutene core (bicyclo[4.2.0]octa-1,3,5-triene) with a methanesulfonate ester group (-OSO₂CH₃) attached to the methylene bridge at position 6. This structure confers unique reactivity due to the combination of aromatic conjugation in the bicyclic system and the electron-withdrawing sulfonate group, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry .
The compound’s synthesis typically involves functionalization of the bicyclo[4.2.0]octatriene scaffold. For example, {bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride (CAS 1510883-96-1, C₉H₉ClO₂S) serves as a precursor, where nucleophilic substitution replaces the chloride with a methoxy group to form the methanesulfonate ester . The strained bicyclic system is accessible via thermal [2+2] cycloadditions of allenynes or benzannulation strategies, as demonstrated in related compounds .
Structure
3D Structure
Properties
IUPAC Name |
7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-14(11,12)13-7-9-6-8-4-2-3-5-10(8)9/h2-5,9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSWKCRVIXHSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate typically involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, or amines depending on the nucleophile used.
Oxidation Reactions: Products include sulfonic acids or other oxidized derivatives.
Reduction Reactions: The major product is bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl alcohol.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of various chemical structures.
Material Science: The compound’s unique bicyclic structure is of interest in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry: The compound’s derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation.
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate involves its reactivity towards nucleophiles and electrophiles. The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity can be exploited in various synthetic applications to introduce different functional groups into the bicyclic framework. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate and analogous bicyclic derivatives.
Table 1: Comparative Analysis of Bicyclo[4.2.0]octatriene Derivatives
Functional Group Reactivity
- Methanesulfonate Ester : The target compound’s sulfonate group enhances its leaving-group ability, making it superior to carboxylate esters (e.g., methyl carboxylate, CAS 35095-07-9) in nucleophilic substitution reactions. This property is critical in cross-coupling reactions and drug derivatization .
- Sulfonyl Chloride Precursor : The chloride variant (CAS 1510883-96-1) is highly reactive but moisture-sensitive, limiting its utility compared to the stabilized methanesulfonate .
- Amine Derivatives : The (7S)-3,4-dimethoxy-N-methylamine derivative (CAS 1132667-04-9) demonstrates pharmacological relevance, with logP = 1.14 and boiling point 295.8°C, indicating moderate polarity and thermal stability .
Biological Activity
Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate is a bicyclic compound with potential biological activity. This article aims to summarize its biological properties, synthesis methods, and relevant case studies, providing a comprehensive view of the compound's significance in medicinal chemistry.
- Molecular Formula : C₈H₈O₄S
- Molecular Weight : 192.21 g/mol
- CAS Number : 35447-99-5
Biological Activity
Research indicates that bicyclic compounds often exhibit diverse biological activities, including anticancer and antimicrobial properties. The specific biological activities of this compound are summarized below:
Antitumor Activity
A study on related bicyclic compounds demonstrated significant antitumor activity against various cancer cell lines. The inhibitory concentrations (IC₅₀) of these compounds were recorded in the low micromolar range, indicating their potential as anticancer agents.
| Compound | Jurkat (IC₅₀ µM) | K562 (IC₅₀ µM) | U937 (IC₅₀ µM) | HL60 (IC₅₀ µM) |
|---|---|---|---|---|
| 3a | 0.028 ± 0.002 | 0.022 ± 0.003 | 0.031 ± 0.003 | 0.025 ± 0.002 |
| 4a | 0.024 ± 0.002 | 0.030 ± 0.003 | 0.027 ± 0.002 | 0.021 ± 0.002 |
| 3b | 0.033 ± 0.003 | 0.048 ± 0.004 | 0.029 ± 0.002 | 0.035 ± 0.002 |
| 4b | 0.029 ± 0.002 | 0.034 ± 0.003 | 0.031 ± 0.003 | 0.036 ± 0.003 |
This data suggests that the bicyclic structure contributes to the cytotoxic effects observed in tumor cells, making it a candidate for further research in cancer therapy .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Enzymatic Synthesis : Utilizing specific enzymes to catalyze the formation of the bicyclic structure from simpler precursors.
- Chemical Synthesis : Employing cycloaddition reactions to construct the bicyclic framework followed by functionalization with methanesulfonate groups.
Case Study: Antitumor Efficacy
In a recent study published in Chemistry Proceedings, researchers synthesized a series of functionally substituted bicyclo compounds and evaluated their antitumor efficacy against human leukemia cell lines (Jurkat and K562). The results indicated that these compounds exhibited potent cytotoxicity with IC₅₀ values comparable to established chemotherapeutics .
Case Study: Structure-Activity Relationship
Another study explored the structure-activity relationship (SAR) of various bicyclic derivatives, revealing that modifications on the methanesulfonate group significantly influenced biological activity and selectivity towards cancer cells versus normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
